

The Discovery and Isolation of Rebaudioside G from *Stevia rebaudiana*: A Technical Guide

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Compound of Interest

Compound Name: Rebaudioside G

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Abstract

Rebaudioside G, a minor steviol glycoside found in the leaves of *Stevia rebaudiana*, contributes to the overall sweet taste profile of stevia extracts. While not as abundant as major glycosides like stevioside and Rebaudioside A, the characterization and isolation of minor glycosides such as **Rebaudioside G** are crucial for understanding the nuances of stevia's sweetness and for the development of novel, high-purity sweeteners. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Rebaudioside G**, drawing upon established methodologies for steviol glycoside research. The guide details the biosynthetic pathway, experimental protocols for extraction and purification, and analytical methods for quantification.

Introduction to Steviol Glycosides

Stevia rebaudiana Bertoni, a perennial shrub of the Asteraceae family, is renowned for its leaves, which produce intensely sweet compounds known as steviol glycosides.[1] These compounds are diterpenoid glycosides, all sharing a common aglycone, steviol.[2] The diversity of steviol glycosides arises from the number and arrangement of glucose, rhamnose, and xylose units attached to the steviol backbone.[3] The two most abundant steviol glycosides are stevioside and Rebaudioside A.[1] However, a plethora of minor glycosides, including **Rebaudioside G**, are also present and contribute to the overall sensory profile of stevia extracts.

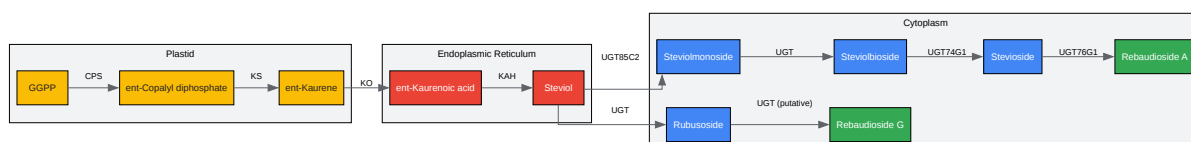
Biosynthesis of Rebaudioside G

The biosynthesis of steviol glycosides is a complex process that occurs in the leaves of the *Stevia rebaudiana* plant. The pathway can be broadly divided into two stages: the formation of the steviol aglycone and the subsequent glycosylation steps.[4]

The initial steps of the pathway, leading to the synthesis of geranylgeranyl pyrophosphate (GGPP), occur via the methylerythritol 4-phosphate (MEP) pathway in the plastids. GGPP is then cyclized to (-)-kaurene, which is subsequently oxidized to form steviol. This part of the pathway is shared with the biosynthesis of gibberellins.

The crucial diversification of steviol glycosides occurs in the cytoplasm through the action of a series of UDP-dependent glycosyltransferases (UGTs). These enzymes sequentially add sugar moieties to the steviol backbone at the C13 and C19 positions. While the specific enzymatic steps leading to **Rebaudioside G** have not been fully elucidated in dedicated studies, a putative pathway can be inferred from the known functions of key UGTs in the biosynthesis of other major steviol glycosides.

The biosynthesis likely proceeds through the formation of rubusoside (steviol-13-O-glucoside-19-O-glucoside). A specific UGT would then catalyze the addition of a glucose molecule to the C13-linked glucose of rubusoside to form **Rebaudioside G**.



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Caption: Putative biosynthetic pathway of **Rebaudioside G**.

Discovery and Structure Elucidation

The discovery of minor steviol glycosides like **Rebaudioside G** has been an ongoing effort in the broader research into the chemical composition of *Stevia rebaudiana*. While the initial focus was on the major components, advancements in analytical techniques have enabled the identification and characterization of a wider array of these sweet compounds.

The structure of **Rebaudioside G** was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[2] One-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for determining the connectivity of the sugar units and their attachment points to the steviol aglycone. High-resolution mass spectrometry (HRMS) provides the exact molecular weight and fragmentation patterns that help confirm the overall structure and sequence of the glycosidic chain.

Experimental Protocols

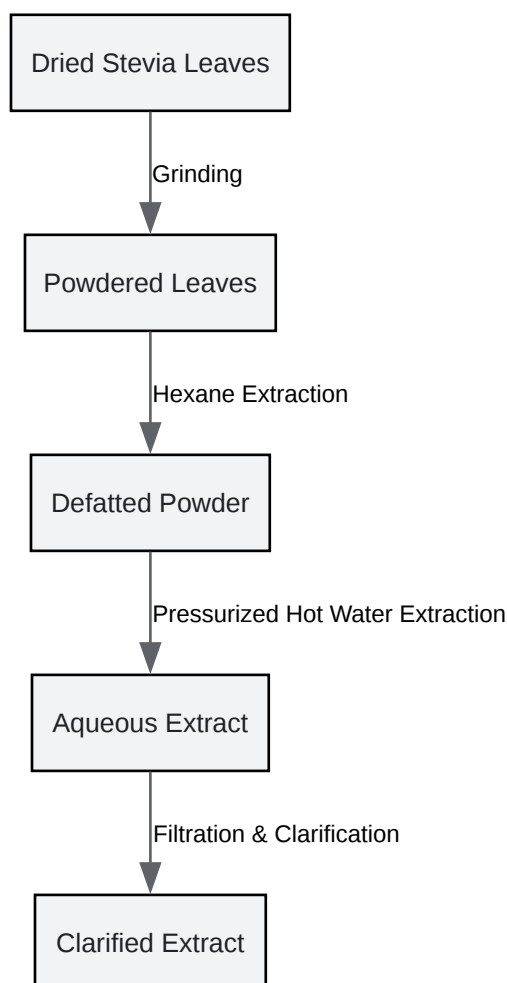
Extraction of Steviol Glycosides from *Stevia rebaudiana* Leaves

The initial step in the isolation of **Rebaudioside G** is the extraction of the crude mixture of steviol glycosides from the dried and powdered leaves of *Stevia rebaudiana*. Several methods have been established, with hot water extraction being a common and environmentally friendly approach.

Protocol: Pressurized Hot Water Extraction (PHWE)

- **Sample Preparation:** Air-dry fresh *Stevia rebaudiana* leaves, followed by oven drying at 50-60°C to a constant weight. Grind the dried leaves into a fine powder (e.g., 20-30 mesh).
- **Defatting (Optional but Recommended):** To remove pigments and lipids that can interfere with subsequent purification steps, pre-extract the powdered leaves with a non-polar solvent like hexane. This can be done by soaking the powder in hexane for several hours, followed by filtration and air-drying of the plant material.
- **Extraction:**

- Suspend the defatted leaf powder in deionized water, typically at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
- Transfer the slurry to a pressurized hot water extractor.
- Conduct the extraction at a temperature of 100-120°C and a pressure of 100-150 kPa for a duration of 10-30 minutes with continuous stirring.[5]
- Filtration: After extraction, cool the mixture and separate the solid plant material from the aqueous extract by vacuum filtration.
- Clarification: The crude extract is often dark and contains suspended solids. Clarification can be achieved by adjusting the pH to alkaline (e.g., pH 10) to precipitate impurities, followed by centrifugation or filtration. The pH of the supernatant is then neutralized.



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Caption: General workflow for the extraction of steviol glycosides.

Purification of Rebaudioside G

The purification of a minor glycoside like **Rebaudioside G** from the complex mixture of the crude extract requires multiple chromatographic steps.

Protocol: Multi-Step Chromatographic Purification

- **Membrane Filtration (Optional):** To remove high molecular weight impurities such as proteins and polysaccharides, the clarified extract can be subjected to ultrafiltration (UF) using a membrane with a molecular weight cutoff of 10-30 kDa.^[5] The permeate, containing the steviol glycosides, is collected. Nanofiltration (NF) can then be used to concentrate the glycosides.
- **Adsorption Chromatography:**
 - Pass the concentrated extract through a column packed with a macroporous adsorbent resin (e.g., Diaion HP-20).
 - Wash the column with water to remove sugars and other polar impurities.
 - Elute the steviol glycosides with an organic solvent, typically methanol or ethanol.
- **Preparative High-Performance Liquid Chromatography (HPLC):**
 - The enriched steviol glycoside fraction is then subjected to preparative reverse-phase HPLC.
 - **Column:** A C18 column is commonly used.
 - **Mobile Phase:** A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) is employed. The gradient is optimized to separate the various steviol glycosides.
 - **Detection:** UV detection at approximately 210 nm is used to monitor the elution of the compounds.

- Fractions corresponding to the peak of **Rebaudioside G** are collected.
- Crystallization: The purified **Rebaudioside G** fractions are pooled, the solvent is evaporated under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system (e.g., methanol-water) to obtain a high-purity crystalline product.

Analytical Quantification

The quantification of **Rebaudioside G** in extracts and purified fractions is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS).

Protocol: HPLC-UV Quantification

- Standard Preparation: Prepare a series of standard solutions of purified **Rebaudioside G** of known concentrations in the mobile phase.
- Sample Preparation: Dissolve a known amount of the stevia extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the standard curve.
- HPLC Conditions:
 - Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v), often with a pH adjustment to around 3 with phosphoric acid.^[6]
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV absorbance at 210 nm.
- Quantification: Construct a calibration curve by plotting the peak area of the **Rebaudioside G** standards against their concentrations. Determine the concentration of **Rebaudioside G** in the sample by comparing its peak area to the calibration curve.

For more sensitive and specific quantification, especially in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method.^{[7][8]}

Data Presentation

Due to the limited availability of specific quantitative data for **Rebaudioside G** in the public domain, the following tables present typical data for the major steviol glycosides, Stevioside and Rebaudioside A, to provide context for the expected yields and purity from the described protocols. The yield of minor glycosides like **Rebaudioside G** is expected to be significantly lower.

Table 1: Typical Yield of Major Steviol Glycosides from Stevia rebaudiana Leaves

Steviol Glycoside	Typical Content in Dried Leaves (% w/w)	Reference
Stevioside	5 - 10	[1]
Rebaudioside A	2 - 4	[1]

Table 2: Example of Steviol Glycoside Content after Purification

Steviol Glycoside	Initial Concentration in Leaves (g/100g)	Final Concentration after Purification (g/100g)	Purity (%)	Reference
Stevioside	10.9	9.05	97.66	[5]
Rebaudioside A	2.6	0.2	-	[5]

Conclusion

Rebaudioside G is one of the many minor steviol glycosides that contribute to the unique sweetness profile of Stevia rebaudiana. While its discovery and isolation are not as extensively documented as those of the major glycosides, established methodologies for the extraction, purification, and analysis of steviol glycosides provide a robust framework for its study. Further research focusing on the specific enzymatic steps in its biosynthesis and optimizing isolation protocols will be valuable for the food and pharmaceutical industries in developing next-

generation natural sweeteners with tailored sensory characteristics. The protocols and information presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the exploration of these valuable natural compounds.

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